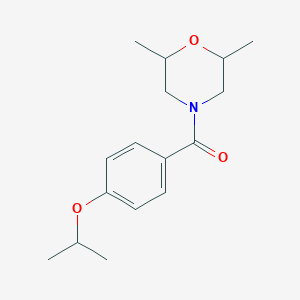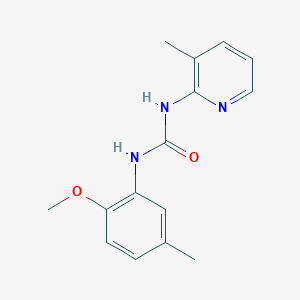
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine, also known as IDM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. IDM exhibits a unique chemical structure that offers a range of advantages for researchers, including its ability to target specific biological pathways and its potential for use in drug development. In
作用机制
The mechanism of action of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine may alter the expression of genes involved in cancer cell growth and inflammation. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to possess antiviral activity against the influenza virus.
实验室实验的优点和局限性
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine offers several advantages for lab experiments. It exhibits a high degree of selectivity for specific biological pathways, making it a valuable tool for studying the role of these pathways in disease. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to using 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has a short half-life, which can limit its effectiveness in certain applications.
未来方向
For the study of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine include the development of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine-based drugs and further research into the mechanism of action of the compound.
合成方法
The synthesis of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 4-isopropoxybenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction yields 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine as a white crystalline powder with a melting point of 82-84°C. The synthesis method has been optimized over the years to improve the yield and purity of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine, making it a readily available compound for scientific research.
科学研究应用
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has also been studied for its potential antiviral activity against the influenza virus.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)19-15-7-5-14(6-8-15)16(18)17-9-12(3)20-13(4)10-17/h5-8,11-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTSWQJZHSFWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)

![2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide](/img/structure/B5402155.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)

![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5402188.png)

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)